molecular formula C11H14F3N B2712884 1,1,1-Trifluoro-5-phenylpentan-3-amine CAS No. 1249080-46-3

1,1,1-Trifluoro-5-phenylpentan-3-amine

Cat. No.: B2712884
CAS No.: 1249080-46-3
M. Wt: 217.235
InChI Key: FYACPZGCLYNRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-5-phenylpentan-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1,1-trifluoro-5-phenylpentan-3-one with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Common solvents include ethanol, methanol, or other polar solvents

    Catalyst: Metal catalysts such as palladium or nickel may be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-5-phenylpentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Polar solvents such as ethanol, methanol, or dichloromethane

    Catalysts: Metal catalysts like palladium or nickel

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted amines or other functionalized compounds

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-phenylpentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-phenylethanamine
  • 1,1,1-Trifluoro-3-phenylpropan-2-amine
  • 1,1,1-Trifluoro-4-phenylbutan-2-amine

Uniqueness

1,1,1-Trifluoro-5-phenylpentan-3-amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,1,1-trifluoro-5-phenylpentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACPZGCLYNRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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